An In-depth Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 882679-89-2
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Fluoro-3-iodo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid that has emerged as a significant building block for researchers, scientists, and drug development professionals. Its unique trifunctionalized scaffold offers a versatile platform for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document will delve into its chemical properties, synthesis, applications in medicinal chemistry, and safe handling procedures, offering field-proven insights and detailed protocols.
Core Compound Properties and Characteristics
2-Fluoro-3-iodo-4-methylbenzoic acid is a white to off-white solid at room temperature. Its molecular structure, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid core, provides a unique combination of steric and electronic properties that are highly valuable in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 882679-89-2 | [1] |
| Molecular Formula | C₈H₆FIO₂ | [1] |
| Molecular Weight | 280.04 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Sparingly soluble in water. | General knowledge |
The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The iodine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group provides a steric and electronic contribution that can influence the overall conformation and biological activity of the final compound.
Synthesis and Reaction Mechanisms
A general approach for the synthesis of related fluorinated and iodinated benzoic acids often involves the following key transformations:
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Directed Ortho-Metalation (DoM): A powerful strategy for the regioselective functionalization of aromatic rings. In this case, the carboxylic acid group can direct a strong base, such as n-butyllithium, to deprotonate the adjacent ortho position, followed by quenching with an iodine source.
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Electrophilic Iodination: Direct iodination of an activated aromatic ring using an iodinating agent in the presence of an oxidizing agent.
Below is a proposed, logical workflow for the synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid, which requires experimental validation.
Caption: Proposed synthetic workflow for 2-Fluoro-3-iodo-4-methylbenzoic acid.
Experimental Protocol (Proposed and Requiring Optimization):
Materials:
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2-Fluoro-4-methylbenzoic acid
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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Iodine (I₂)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous THF.
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the ortho-position. Stir the resulting mixture at -78 °C for 1-2 hours.
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Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2-3 hours, then slowly warm to room temperature overnight.
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Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Acidify the mixture to pH 2-3 with 1M HCl.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The success of each step should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Discovery and Development
Halogenated benzoic acids are privileged structures in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. 2-Fluoro-3-iodo-4-methylbenzoic acid is a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of the fluoro, iodo, and methyl groups allows for precise modification and fine-tuning of the physicochemical and pharmacological properties of the target molecules.
The iodine atom is particularly useful as it can be readily converted to other functional groups through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of substituents, facilitating the exploration of the chemical space around a core scaffold in the search for potent and selective drug candidates.
Caption: Versatility of 2-Fluoro-3-iodo-4-methylbenzoic acid in drug discovery.
While specific examples of APIs derived directly from 2-Fluoro-3-iodo-4-methylbenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents, including but not limited to:
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. The ability to introduce diverse groups via the iodo-substituent is crucial for optimizing interactions with the kinase active site.
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GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural features of this benzoic acid derivative can be incorporated into ligands that modulate GPCR activity.
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Antiviral and Antibacterial Agents: The unique electronic properties conferred by the fluorine and iodine atoms can be exploited in the design of novel antimicrobial agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-3-iodo-4-methylbenzoic acid.
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Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Analytical Characterization (Predicted Data)
Comprehensive analytical data is essential for confirming the identity and purity of 2-Fluoro-3-iodo-4-methylbenzoic acid. While experimental spectra for this specific compound are not widely published, predicted NMR data can provide a useful reference.
¹H NMR (Predicted):
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The aromatic region would likely show two doublets corresponding to the two aromatic protons.
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A singlet corresponding to the methyl group protons would be observed.
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A broad singlet for the carboxylic acid proton.
¹³C NMR (Predicted):
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Signals corresponding to the eight carbon atoms would be present, with characteristic shifts for the carboxyl carbon, the aromatic carbons (some showing C-F and C-I coupling), and the methyl carbon.
Mass Spectrometry (MS):
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The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern would be characteristic of a molecule containing one iodine atom.
References
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PharmaCompass. Pharma API Intermediates. [Link]
